molecular formula C28H27N5O3S B2438042 N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393839-80-0

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2438042
CAS RN: 393839-80-0
M. Wt: 513.62
InChI Key: OUZBZCQZAWXUHK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a quinoline, a sulfanyl group, a triazole, and a benzamide. Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals . Triazoles are another class of compounds that have been found to have various biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar functional groups are often synthesized through condensation reactions or cycloadditions . For example, imidazole rings can be synthesized through the condensation of glyoxal and ammonia .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple ring systems. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the quinoline could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide could increase its solubility in polar solvents .

Scientific Research Applications

Catalysis and Synthesis

One of the applications of compounds related to N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide is in the field of catalysis and synthesis. For instance, Xia et al. (2016) demonstrated the use of similar N-(quinolin-8-yl)benzamide derivatives in copper(II)-catalyzed remote sulfonylation of aminoquinolines. This reaction is notable for its environmental friendliness and high yield of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives (Xia et al., 2016).

Anticancer Research

Another significant application of related compounds is in anticancer research. Shao et al. (2014) explored 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as potential PI3K inhibitors and anticancer agents. Their study showed promising results, indicating the inhibition of the PI3K/AKT/mTOR pathway and tumor growth in an established nude mice U-87 MG xenograft model (Shao et al., 2014).

Antimicrobial Applications

Compounds similar to this compound have also been studied for their antimicrobial properties. Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus and found that some of these compounds exhibited good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).

Antiviral Activities

Additionally, quinoline derivatives have been evaluated for their antiviral activities. A study by Fahim and Ismael (2021) investigated the reactivity and antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, revealing their effectiveness against malaria and potential use against COVID-19 (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many quinoline-containing compounds are known to intercalate into DNA, disrupting its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as the development of synthetic methods for its preparation .

properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-36-24-16-8-7-15-23(24)33-25(18-29-27(35)21-11-3-2-4-12-21)30-31-28(33)37-19-26(34)32-17-9-13-20-10-5-6-14-22(20)32/h2-8,10-12,14-16H,9,13,17-19H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZBZCQZAWXUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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